molecular formula C14H14N4O3S B11193793 N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11193793
M. Wt: 318.35 g/mol
InChI Key: YCQUTISXULBNPS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound belonging to the class of triazolopyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with appropriate reagents under specific conditions. For instance, one method involves reacting the compound with 3-fluorobenzyl chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include halogenated benzyl chlorides, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with 3-fluorobenzyl chloride yields 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide .

Scientific Research Applications

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with molecular targets such as enzymes. By inhibiting these enzymes, the compound can prevent certain biological processes, such as haemoglobin hydrolysis in parasites, thereby hindering their growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
  • [1,2,4]triazolo[4,3-a]quinoxaline

Uniqueness

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its specific ethoxyphenyl group, which may confer unique biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-11(4-6-12)17-22(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3

InChI Key

YCQUTISXULBNPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

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